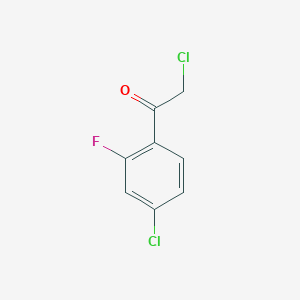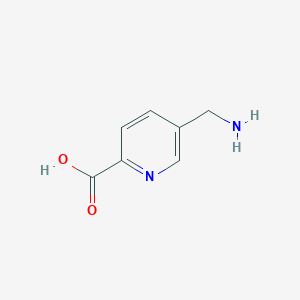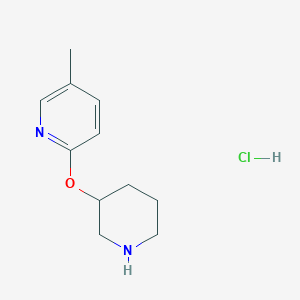
5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Descripción general
Descripción
5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, commonly known as 5MPOP, is a heterocyclic compound derived from the pyridine family. It is an important organic building block used in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. It has been studied for its potential use in a wide range of scientific applications, such as drug design and development, as well as in biochemistry and physiology research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Iron
Research on piperidine derivatives, including similar compounds like those studied by Kaya et al. (2016), indicates their potential in corrosion inhibition properties for iron. These derivatives have been analyzed for their adsorption and inhibition effectiveness using quantum chemical calculations and molecular dynamics simulations. They exhibit significant reactivity parameters and binding energies on metal surfaces (Kaya et al., 2016).
Insecticidal Activities
Bakhite et al. (2014) explored the synthesis and toxicity of certain pyridine derivatives against cowpea aphids. Their study reveals that these derivatives, related to the structure of 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, demonstrate moderate to strong insecticidal activities (Bakhite et al., 2014).
Synthetic Bacteriochlorins
Reddy et al. (2013) discussed the synthesis of bacteriochlorins integrated with spiro-piperidine units. These synthetic bacteriochlorins can be tailored for various applications, including tuning spectral properties, which is crucial in fields like photodynamic therapy (Reddy et al., 2013).
Synthesis of Diamines
Smaliy et al. (2011) developed a method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a rigid diamine that holds significant importance in medicinal chemistry. This synthesis method might be relevant for compounds structurally similar to 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (Smaliy et al., 2011).
Antitumor Activity
Andreani et al. (2008) synthesized compounds with indole systems, including some linked with piperidine. These compounds were evaluated for their antitumor activity, indicating the potential of piperidine-based compounds in cancer research (Andreani et al., 2008).
Anti-microbial and Anti-fungal Properties
Masila et al. (2020) synthesized and evaluated the anti-microbial and anti-fungal properties of pyrrolidine derivatives. Given the structural similarity, this could be relevant for studying 5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in similar contexts (Masila et al., 2020).
Synthesis of Pyrrol-2-one Derivatives
Fan et al. (2007) described a method for synthesizing 5-hydroxy-2H-pyrrol-2-one derivatives using piperidine as a catalyst. This research highlights the utility of piperidine in facilitating chemical syntheses (Fan et al., 2007).
Propiedades
IUPAC Name |
5-methyl-2-piperidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10;/h4-5,7,10,12H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGXNTYKVKBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671492 | |
| Record name | 5-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride | |
CAS RN |
1185308-63-7 | |
| Record name | 5-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



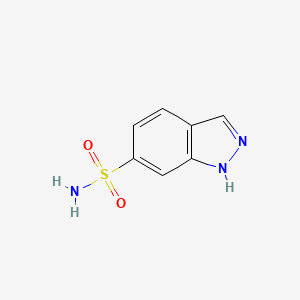
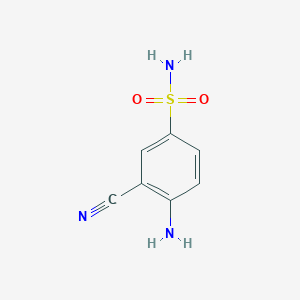


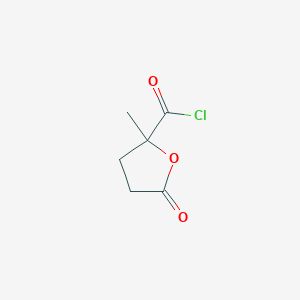
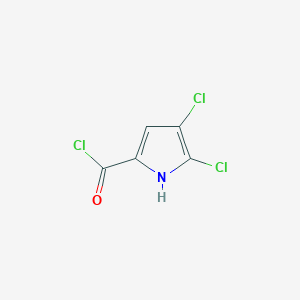

![Furo[2,3-C]pyridine-2-carbonyl chloride](/img/structure/B1500520.png)
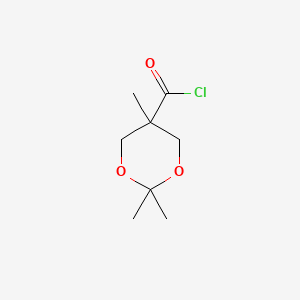
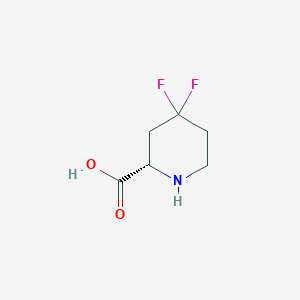

![Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B1500527.png)
